Cas no 78800-37-0 (4-(piperazin-1-yl)methylbenzene-1,2,3-triol)

4-(piperazin-1-yl)methylbenzene-1,2,3-triol Chemical and Physical Properties
Names and Identifiers
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- 4-(Piperazin-1-ylmethyl)benzene-1,2,3-triol
- 1,2,3-Benzenetriol, 4-(1-piperazinylmethyl)-
- 4-(piperazin-1-yl)methylbenzene-1,2,3-triol
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- Inchi: 1S/C11H16N2O3/c14-9-2-1-8(10(15)11(9)16)7-13-5-3-12-4-6-13/h1-2,12,14-16H,3-7H2
- InChI Key: ZMJTWUCZKIMYCP-UHFFFAOYSA-N
- SMILES: C1(O)=CC=C(CN2CCNCC2)C(O)=C1O
4-(piperazin-1-yl)methylbenzene-1,2,3-triol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1808486-2.5g |
4-[(piperazin-1-yl)methyl]benzene-1,2,3-triol |
78800-37-0 | 2.5g |
$1428.0 | 2023-09-19 | ||
Enamine | EN300-1808486-0.05g |
4-[(piperazin-1-yl)methyl]benzene-1,2,3-triol |
78800-37-0 | 0.05g |
$612.0 | 2023-09-19 | ||
Enamine | EN300-1808486-10.0g |
4-[(piperazin-1-yl)methyl]benzene-1,2,3-triol |
78800-37-0 | 10g |
$3131.0 | 2023-06-02 | ||
Enamine | EN300-1808486-10g |
4-[(piperazin-1-yl)methyl]benzene-1,2,3-triol |
78800-37-0 | 10g |
$3131.0 | 2023-09-19 | ||
Enamine | EN300-1808486-5g |
4-[(piperazin-1-yl)methyl]benzene-1,2,3-triol |
78800-37-0 | 5g |
$2110.0 | 2023-09-19 | ||
Enamine | EN300-1808486-1.0g |
4-[(piperazin-1-yl)methyl]benzene-1,2,3-triol |
78800-37-0 | 1g |
$728.0 | 2023-06-02 | ||
Enamine | EN300-1808486-0.25g |
4-[(piperazin-1-yl)methyl]benzene-1,2,3-triol |
78800-37-0 | 0.25g |
$670.0 | 2023-09-19 | ||
Enamine | EN300-1808486-0.1g |
4-[(piperazin-1-yl)methyl]benzene-1,2,3-triol |
78800-37-0 | 0.1g |
$640.0 | 2023-09-19 | ||
Enamine | EN300-1808486-5.0g |
4-[(piperazin-1-yl)methyl]benzene-1,2,3-triol |
78800-37-0 | 5g |
$2110.0 | 2023-06-02 | ||
Enamine | EN300-1808486-0.5g |
4-[(piperazin-1-yl)methyl]benzene-1,2,3-triol |
78800-37-0 | 0.5g |
$699.0 | 2023-09-19 |
4-(piperazin-1-yl)methylbenzene-1,2,3-triol Related Literature
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Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
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3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
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Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
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Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
Additional information on 4-(piperazin-1-yl)methylbenzene-1,2,3-triol
Research Briefing on 4-(piperazin-1-yl)methylbenzene-1,2,3-triol (CAS: 78800-37-0) in Chemical Biology and Pharmaceutical Applications
The compound 4-(piperazin-1-yl)methylbenzene-1,2,3-triol (CAS: 78800-37-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.
Recent studies have highlighted the compound's role as a versatile scaffold in medicinal chemistry. Its structure combines a trihydroxybenzene moiety with a piperazine group, enabling interactions with a variety of biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a kinase inhibitor, particularly against tyrosine kinases implicated in cancer progression. The research team utilized molecular docking simulations to elucidate its binding mode, revealing high affinity for the ATP-binding sites of several oncogenic kinases.
In the context of neurodegenerative diseases, preliminary in vitro studies have shown promising neuroprotective effects of 4-(piperazin-1-yl)methylbenzene-1,2,3-triol. Researchers at the University of Cambridge reported in ACS Chemical Neuroscience that the compound exhibits significant antioxidant properties and can cross the blood-brain barrier, making it a potential candidate for Alzheimer's disease therapy. These findings were supported by in silico ADMET predictions and in vivo pharmacokinetic studies in rodent models.
The synthetic pathways for this compound have also seen recent advancements. A 2024 publication in Organic Process Research & Development described a novel, high-yield (78%) synthesis route using microwave-assisted organic synthesis (MAOS). This method significantly reduces reaction times from conventional 12-hour processes to under 2 hours while maintaining excellent purity (>98%). The improved synthetic accessibility is expected to facilitate further pharmacological investigations and structure-activity relationship studies.
From a safety and toxicological perspective, recent preclinical assessments indicate a favorable profile for 4-(piperazin-1-yl)methylbenzene-1,2,3-triol. Acute toxicity studies in multiple animal models showed no significant adverse effects at therapeutic doses, and genotoxicity assays were negative. However, researchers caution that chronic toxicity data are still limited, and further long-term studies are warranted before clinical translation.
The compound's potential extends beyond small-molecule therapeutics. A groundbreaking application reported in Nature Biotechnology involves its use as a building block for targeted drug delivery systems. By conjugating the molecule to nanoparticle carriers, researchers achieved enhanced tumor accumulation and reduced off-target effects in xenograft models. This innovative approach combines the compound's inherent biological activity with advanced delivery technologies.
As research progresses, several pharmaceutical companies have initiated patent filings related to derivatives of 4-(piperazin-1-yl)methylbenzene-1,2,3-triol. Analysis of recent patent literature reveals a growing interest in its application for inflammatory diseases, with particular focus on modulating cytokine production. These developments suggest the compound may soon transition from academic research to clinical development pipelines.
In conclusion, 4-(piperazin-1-yl)methylbenzene-1,2,3-triol represents a promising multifunctional scaffold in modern drug discovery. Its diverse biological activities, improved synthetic accessibility, and emerging applications in drug delivery position it as a compound of significant interest for both academic and industrial researchers. Future studies should focus on elucidating its precise mechanisms of action and expanding its therapeutic potential through rational drug design approaches.
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